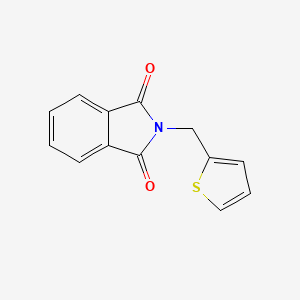

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione

Descripción general

Descripción

“2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their diverse biological activities .

Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .Aplicaciones Científicas De Investigación

Characterization and Structural Analysis

NMR Spectroscopy Applications : The compound 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, closely related to the target compound, was characterized using 1D and 2D NMR spectroscopy, demonstrating the potential of these techniques in structural analysis of isoindoline derivatives (Dioukhane et al., 2021).

X-ray Crystallography : Similar compounds like 2-(4-ethoxyphenyl)isoindoline-1,3-dione have been synthesized and characterized by X-ray single-crystal diffraction, indicating the usefulness of this method for determining the molecular and crystal structure of isoindoline derivatives (Duru et al., 2018).

Synthesis Methods

Green Synthesis Approaches : A study describes an eco-friendly synthesis method for isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA), which avoids harmful reagents and offers a sustainable approach for the synthesis of these compounds (Journal et al., 2019).

Microwave Catalytic Synthesis : Another study explores the microwave-assisted synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione, demonstrating a rapid and efficient method for producing isoindoline derivatives (Jin-jin, 2009).

Computational and Spectroscopic Studies

Computational Chemistry : Computational methods such as Density Functional Theory (DFT) have been used for the structural analysis and understanding of electronic properties of isoindoline derivatives, indicating the role of computational chemistry in the study of these compounds (Tarı & Demirtaş, 2022).

Spectral Characterization : Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and characterized using spectroscopic and thermographic methods, showing the utility of these techniques in analyzing the properties of isoindoline derivatives (Mane et al., 2019).

Potentiometric Sensor Development

- Ion Selective Electrodes : A study utilized 2-[(thiophen-2-yl)methyleneamino]isoindoline-1,3-dione (TMID) as an iron-selective ion-carrier in a plasticized liquid membrane sensor, demonstrating the application of isoindoline derivatives in the development of selective potentiometric sensors (Zamani & Faridbod, 2014).

Corrosion Inhibition

- Metal Corrosion Inhibition : Isoindoline-1,3-dione derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, highlighting their potential application in materials science and engineering (Chadli et al., 2017).

Propiedades

IUPAC Name |

2-(thiophen-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBDLDNQZCDPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)

![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)